N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride is a benzothiazole-derived small molecule featuring:
- Diethylaminoethyl side chain: Enhances solubility and may influence receptor binding.
- N-Ethyl-N-phenylsulfamoyl benzamide core: Introduces sulfonamide-like pharmacophore, often associated with kinase inhibition or anticancer activity.
Below, it is compared to structurally related analogs from recent literature.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN4O3S2.ClH/c1-4-31(5-2)18-19-32(28-30-25-17-14-22(29)20-26(25)37-28)27(34)21-12-15-24(16-13-21)38(35,36)33(6-3)23-10-8-7-9-11-23;/h7-17,20H,4-6,18-19H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVRGMFYNROTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride (CAS No. 1185096-25-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Value |
|---|---|
| Molecular Formula | C21H25Cl2N3OS |
| Molecular Weight | 438.4 g/mol |
| CAS Number | 1185096-25-6 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-(N-ethyl-N-phenylsulfamoyl)benzamide; hydrochloride |
Antitumor Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antitumor properties. For instance, a study demonstrated that derivatives with similar structures showed high potential against various cancer cell lines. The specific compound of interest has been evaluated for its efficacy against lung cancer cell lines, with promising results indicating cytotoxic effects at low micromolar concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
These results suggest that the compound could inhibit tumor proliferation effectively, making it a candidate for further development as an anticancer drug .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Studies have shown that compounds with benzothiazole and similar structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 64 |
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
These findings indicate that the compound may serve as a potential antimicrobial agent .
The mechanism through which this compound exerts its biological effects appears to involve interaction with DNA/RNA structures, particularly binding within the minor groove of DNA. This binding disrupts normal cellular processes, leading to apoptosis in cancer cells and inhibiting bacterial growth .
Case Studies
- Antitumor Efficacy in Lung Cancer : A study conducted on various lung cancer cell lines demonstrated that the compound exhibited significant cytotoxicity in vitro, with lower IC50 values indicating higher potency compared to other tested compounds.
- Antimicrobial Testing : In another study evaluating the antimicrobial properties, the compound showed effective inhibition against common bacterial strains, suggesting its potential use as an antibiotic.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that benzothiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can effectively combat both Gram-positive and Gram-negative bacterial strains, as well as fungal species. For instance, derivatives of benzothiazole have been evaluated for their in vitro activity against various pathogens, demonstrating promising results against resistant strains .
Anticancer Activity
The anticancer potential of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride has been explored extensively. The compound's mechanism of action may involve the inhibition of critical cellular pathways associated with cancer cell proliferation. Similar compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF7), with studies reporting IC50 values indicating significant cytotoxicity .
Research Findings
A comprehensive review of the literature reveals several key studies focused on the synthesis and evaluation of benzothiazole derivatives:
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions that confirm the presence of functional groups through spectroscopic methods such as NMR and IR spectroscopy .
- Biological Evaluation : In vitro assays have been conducted to assess the antimicrobial and anticancer activities. For example, compounds derived from similar structures demonstrated MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets, enhancing understanding of their mechanisms of action .
Case Studies
Several case studies illustrate the applications of this compound:
- Antimicrobial Screening : A study evaluated various benzothiazole derivatives for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited potent antibacterial effects, suggesting a potential role in developing new antibiotics.
- Anticancer Efficacy : Another research effort focused on a series of benzothiazole-based compounds showed that some analogs were effective against human cancer cell lines, with specific emphasis on their ability to induce apoptosis in cancer cells through various pathways .
Comparison with Similar Compounds
Substituent Variations on Benzothiazole Core
Key Observations :
Sulfonamide/Sulfamoyl Pharmacophores
Key Observations :
Aminoalkyl Side Chains
Key Observations :
- Diethylaminoethyl chains (target) may improve blood-brain barrier penetration compared to dimethylaminopropyl () .
- Absence of aminoalkyl groups in correlates with lower solubility .
Anticancer and Enzymatic Activity
- : Nitrobenzothiazole-thiadiazole hybrids (e.g., 6d, 4a–4d) show VEGFR-2 inhibition (IC50 = 0.32–1.45 µM) and apoptosis induction .
- : Thiazolidin-4-one derivatives lack explicit bioactivity data but prioritize structural characterization .
- Target Compound : Hypothesized to target kinases or apoptosis pathways due to sulfamoyl and benzothiazole motifs.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or dichloromethane), and reaction time. For example, coupling reactions between the benzo[d]thiazole and sulfamoyl benzamide precursors often require anhydrous conditions and catalysts like EDCI/HOBt for amide bond formation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Monitor reaction progress with TLC (Rf tracking) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., verifying diethylaminoethyl proton signals at δ 2.5–3.5 ppm) .
Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm the presence of key groups (e.g., chlorobenzo[d]thiazole aromatic protons at δ 7.5–8.5 ppm, sulfamoyl methylene at δ 3.0–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular ion peak ([M+H]⁺) and isotopic pattern matching the chlorine atom .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and sulfonamide S=O stretches (~1150–1250 cm⁻¹) .
Q. How should researchers address solubility challenges in biological assays?
- Methodological Answer : Due to its hydrophobic benzamide and sulfamoyl groups, prepare stock solutions in DMSO (≤5% v/v final concentration) and dilute in assay buffers containing co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). Validate solubility via dynamic light scattering (DLS) to detect aggregates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 6-chlorobenzo[d]thiazole moiety?
- Methodological Answer : Synthesize analogs with substitutions at the 6-position (e.g., fluoro, methyl, or hydrogen) and compare their bioactivity in target-specific assays (e.g., enzyme inhibition IC₅₀). Use computational docking (e.g., AutoDock Vina) to model interactions between the chloro group and hydrophobic binding pockets. Corrogate data with Hammett substituent constants (σ) to quantify electronic effects .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and ATP concentrations in kinase assays.
- Impurity Analysis : Use LC-MS to rule out degradation products (e.g., hydrolysis of the sulfamoyl group under acidic conditions) .
- Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
Q. How can researchers elucidate the compound’s mechanism of action against a novel biological target?
- Methodological Answer :
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP analogs) to measure displacement in real time.
- CRISPR-Cas9 Knockout Models : Generate target-knockout cell lines to confirm on-target effects.
- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts to identify direct binding .
Q. What methodologies are recommended for studying metabolic stability in vitro?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Identify major metabolites using UPLC-QTOF and compare fragmentation patterns with synthetic standards. Adjust incubation conditions (e.g., NADPH concentration, pH 7.4) to mimic physiological environments .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to account for the compound’s pharmacokinetic variability?
- Methodological Answer : Use a log-scale concentration range (e.g., 1 nM–100 µM) with ≥10 data points. Normalize data to vehicle controls and fit curves using a four-parameter logistic model (e.g., GraphPad Prism). Include positive controls (e.g., staurosporine for kinase inhibition) and validate reproducibility across three independent replicates .
Q. What statistical approaches are optimal for analyzing synergistic effects in combination therapy studies?
- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) via CompuSyn software. Use isobolograms to distinguish additive (CI=1), synergistic (CI<1), and antagonistic (CI>1) effects. Ensure dose ratios reflect clinically relevant concentrations .
Stability & Storage
Q. What conditions maximize the compound’s stability during long-term storage?
- Methodological Answer :
Store lyophilized powder at –80°C under argon to prevent oxidation. For solutions, use amber vials with minimal headspace and avoid freeze-thaw cycles. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities via stability-indicating HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
